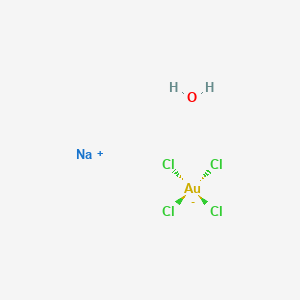![molecular formula C7H6N2O2S2 B1603521 2-(メタンスルホニル)チエノ[2,3-d]ピリミジン CAS No. 598298-12-5](/img/structure/B1603521.png)
2-(メタンスルホニル)チエノ[2,3-d]ピリミジン
概要
説明
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are important and widely represented in medicinal chemistry as they are structural analogs of purines .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This newly developed strategy involved construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The crystal structure analysis of representative compounds along with hydrogen bonding patterns and molecular arrangement present within the molecule is described . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidines have been shown to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine include a molecular formula of C7H6N2O2S2 and a molecular weight of 214.26 .科学的研究の応用
抗癌活性
2-(メタンスルホニル)チエノ[2,3-d]ピリミジン: 誘導体は、血管新生と癌の増殖に関与する重要な受容体であるVEGFR-2を標的とすることを目的として設計および合成されています。 これらの化合物は、特に乳癌(MCF-7)および肝癌(HepG2)細胞株に対して、in vitroで有望な抗増殖効果を示しています 。 化合物18と呼ばれる1つの化合物は、0.084 μMのIC50値でVEGFR-2の強力な阻害を示し、癌細胞における細胞周期停止の誘導とアポトーシスの促進に有意な効果を示しました .
分子ドッキングとダイナミクス
チエノ[2,3-d]ピリミジン誘導体とVEGFR-2の相互作用は、分子ドッキングと分子動力学シミュレーションなどの計算手法を用いて調べられています。 これらの研究は、タンパク質-リガンド複合体の構造的およびエネルギー的特徴を理解し、結合コンホメーションと相互作用のダイナミクスに関する洞察を提供します .
アポトーシスの誘導
研究によると、チエノ[2,3-d]ピリミジン誘導体は癌細胞でアポトーシスを誘導することができます。 たとえば、化合物18は、アポトーシス促進タンパク質BAXの発現を増加させ、抗アポトーシスタンパク質Bcl-2を減少させ、アポトーシス経路に関与するカスパーゼの活性化につながることがわかりました .
細胞周期の調節
これらの化合物は、細胞周期、特にG2 / M期での停止を誘導することが報告されています。 細胞周期のこの破壊は、癌細胞の増殖を阻害するために重要であり、潜在的な抗癌薬にとって貴重な形質です .
薬物開発の可能性
チエノ[2,3-d]ピリミジン誘導体は、薬物開発の可能性を評価するために、計算ADMET(吸収、分布、代謝、排泄、毒性)と毒性研究が行われました。 これらの研究は、これらの化合物を治療薬として使用した場合の安全性と有効性を予測するために不可欠です .
酵素阻害
VEGFR-2に加えて、チエノ[2,3-d]ピリミジン誘導体は、さまざまな癌に関与するEZH2などの他の酵素の阻害剤として調査されてきました。 これらの化合物の構造修飾により、有意な酵素阻害活性を示す強力な抗腫瘍薬の開発につながりました .
作用機序
Target of Action
The primary target of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine is VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process that is essential for the growth and metastasis of cancer cells .
Mode of Action
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine interacts with its target, VEGFR-2, by inhibiting its activity . This inhibition prevents the VEGFR-2 mediated signaling pathways, thereby suppressing angiogenesis and the growth of cancer cells .
Biochemical Pathways
The compound affects the VEGFR-2 mediated signaling pathways, which are crucial for angiogenesis . By inhibiting VEGFR-2, the compound disrupts these pathways, leading to the suppression of angiogenesis and the growth of cancer cells .
Result of Action
The compound exhibits potent anti-cancer activities. It has been shown to inhibit the growth of cancer cells in vitro . Specifically, it induces cell cycle arrest in the G2/M phase and promotes apoptosis in cancer cells . The compound also increases the levels of caspase-8 and caspase-9, which are key players in the apoptosis pathway .
将来の方向性
Thienopyrimidines, including 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine, have shown promise in various areas of medicinal chemistry, particularly as potential anticancer agents . Future research may focus on further exploring the anticancer potential of these compounds, as well as their potential in other therapeutic areas .
生化学分析
Biochemical Properties
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine has been designed as a potential inhibitor of PDE4 . It has shown promising inhibitory properties against this enzyme . The compound interacts with the enzyme, leading to dose-dependent inhibition of TNF-α .
Cellular Effects
In cellular contexts, 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine has demonstrated the ability to inhibit the proliferation of certain cell types. For instance, it has been shown to inhibit the proliferation of Chinese hamster ovary cells (CHO) expressing folate receptors (FRs) α or β . It also displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine involves its binding interactions with biomolecules and its effects on gene expression. For instance, it has been shown to inhibit the enzyme PDE4B, which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) .
Temporal Effects in Laboratory Settings
While specific temporal effects of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine in laboratory settings are not currently available, it is known that the compound’s effects can be observed in in vitro studies .
Metabolic Pathways
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine is involved in the inhibition of cytosolic and mitochondrial one-carbon metabolism . This pathway is essential for de novo biosynthesis of purine nucleotides and thymidylate, interconversion of serine and glycine, and remethylation of homocysteine to methionine .
特性
IUPAC Name |
2-methylsulfonylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c1-13(10,11)7-8-4-5-2-3-12-6(5)9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCCJBVIGIVKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C=CSC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621238 | |
| Record name | 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598298-12-5 | |
| Record name | 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
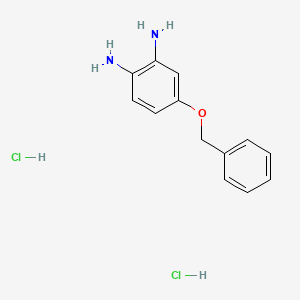

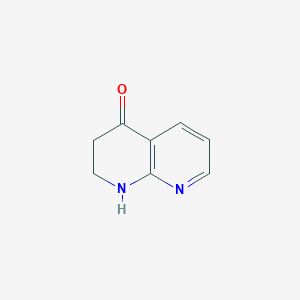

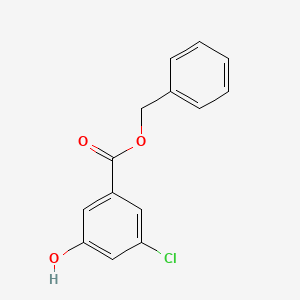
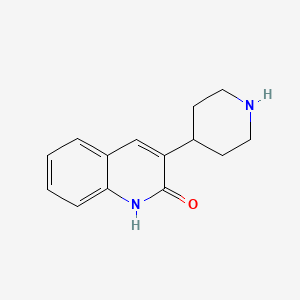
![ethyl 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1603450.png)
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1603451.png)

